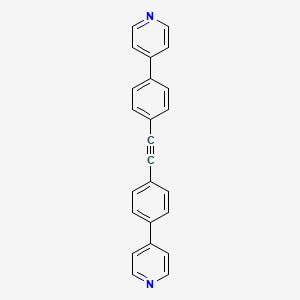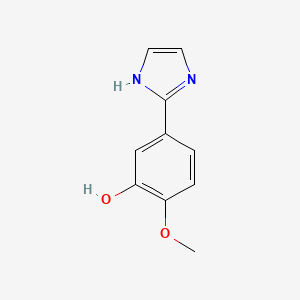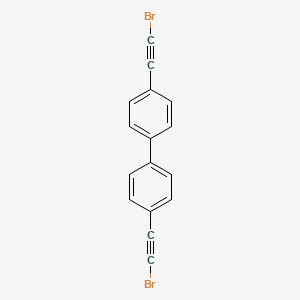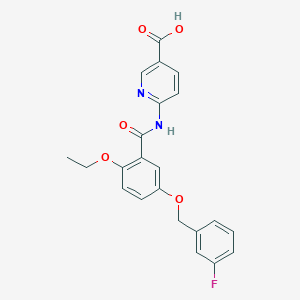
(E)-2,4,4'-Trihydroxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,4,4’-Trihidroxicalcona es un compuesto flavonóide natural que se encuentra en diversas plantas. Pertenece a la familia de las calconas, que se caracteriza por la presencia de dos anillos aromáticos unidos por un sistema carbonílico α,β-insaturado de tres carbonos. Este compuesto es conocido por sus diversas actividades biológicas, que incluyen propiedades antioxidantes, antiinflamatorias y anticancerígenas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (E)-2,4,4’-Trihidroxicalcona generalmente implica la reacción de condensación de Claisen-Schmidt. Esta reacción ocurre entre un aldehído aromático y una acetofenona en presencia de una base, como hidróxido de sodio o hidróxido de potasio. La reacción generalmente se lleva a cabo en un disolvente de etanol o metanol a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial: La producción industrial de (E)-2,4,4’-Trihidroxicalcona sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Pueden emplearse técnicas avanzadas como la síntesis de flujo continuo y la síntesis asistida por microondas para mejorar la eficiencia y reducir los costes de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: (E)-2,4,4’-Trihidroxicalcona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: La reducción del grupo carbonilo puede producir dihidrocalconas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente como agentes reductores.
Sustitución: La halogenación se puede lograr utilizando halógenos como cloro o bromo en presencia de un catalizador.
Principales productos formados:
Oxidación: Formación de quinonas.
Reducción: Formación de dihidrocalconas.
Sustitución: Derivados halogenados del compuesto original.
Aplicaciones Científicas De Investigación
(E)-2,4,4’-Trihidroxicalcona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor para la síntesis de flavonoides más complejos y otros compuestos bioactivos.
Biología: Estudiado por su papel en los mecanismos de defensa de las plantas y su potencial como plaguicida natural.
Medicina: Investigado por sus propiedades antioxidantes, antiinflamatorias y anticancerígenas. Ha mostrado potencial en el tratamiento de diversas enfermedades, como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Industria: Utilizado en el desarrollo de tintes naturales, cosméticos y aditivos alimentarios debido a sus propiedades colorantes y conservantes.
Mecanismo De Acción
Los efectos biológicos de (E)-2,4,4’-Trihidroxicalcona se atribuyen principalmente a su capacidad para modular diversos objetivos y vías moleculares:
Actividad antioxidante: El compuesto elimina los radicales libres y regula al alza las enzimas antioxidantes, protegiendo las células del estrés oxidativo.
Actividad antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias, reduciendo la inflamación.
Actividad anticancerígena: El compuesto induce la apoptosis en las células cancerosas mediante la activación de caspasas y la inhibición de las vías de proliferación celular.
Comparación Con Compuestos Similares
(E)-2,4,4’-Trihidroxicalcona se puede comparar con otras calconas y flavonoides:
Compuestos similares: (E)-2,4-Dihidroxicalcona, (E)-2,4,4’-Trihidroxi-3-metoxicalcona y (E)-2,4,4’-Trihidroxi-3,5-dimetoxicalcona.
Unicidad: La presencia de tres grupos hidroxilo en (E)-2,4,4’-Trihidroxicalcona mejora sus actividades antioxidantes y biológicas en comparación con otras calconas con menos grupos hidroxilo.
Propiedades
Fórmula molecular |
C15H12O4 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
(E)-3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)8-4-11-3-7-13(17)9-15(11)19/h1-9,16-17,19H/b8-4+ |
Clave InChI |
VDYSHUXENHRSOO-XBXARRHUSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)
![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)

![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)



![azanium;4-[2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonate](/img/structure/B11927286.png)
![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)


![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)
